REACTION_SMILES
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[C:22]([OH:23])(=[O:24])[CH3:25].[CH3:15][C:16](=[O:17])[O:18][C:19]([CH3:20])=[O:21].[F:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:7]([N+:12]([O-:13])=[O:14])[cH:8][cH:9][cH:10][c:11]12.[Fe:26]>>[F:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:7]([NH:12][C:16]([CH3:15])=[O:17])[cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc2c(F)cccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cccc2c(F)cccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |